
o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-: is an aromatic organic compound with the molecular formula C15H15ClO It is a derivative of cresol, specifically ortho-cresol, with additional chlorine and xylyl groups attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- typically involves the chlorination of ortho-cresol followed by the introduction of the xylyl group. One common method includes the reaction of ortho-cresol with chlorine gas in the presence of a catalyst such as ferric chloride to produce 4-chloro-ortho-cresol. Subsequently, the xylyl group is introduced through a Friedel-Crafts alkylation reaction using xylyl chloride and an aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical properties make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Ortho-Cresol (2-methylphenol): A precursor to o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, with similar aromatic properties but lacking the chlorine and xylyl groups.
Para-Cresol (4-methylphenol): Another isomer of cresol with different substitution patterns.
Meta-Cresol (3-methylphenol): Similar to ortho- and para-cresol but with the methyl group in the meta position.
Uniqueness: The uniqueness of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and xylyl groups enhances its potential for diverse applications compared to its simpler cresol counterparts .
Propiedades
Número CAS |
6955-53-9 |
|---|---|
Fórmula molecular |
C15H15ClO |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
4-chloro-2-[(3,4-dimethylphenyl)methyl]phenol |
InChI |
InChI=1S/C15H15ClO/c1-10-3-4-12(7-11(10)2)8-13-9-14(16)5-6-15(13)17/h3-7,9,17H,8H2,1-2H3 |
Clave InChI |
RDKJCWGKVHVJNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2=C(C=CC(=C2)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



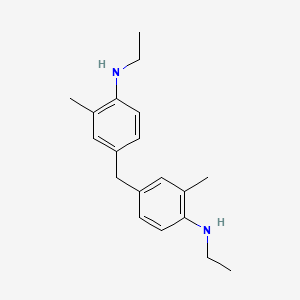
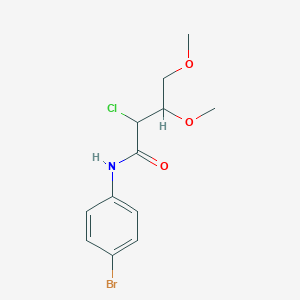
![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
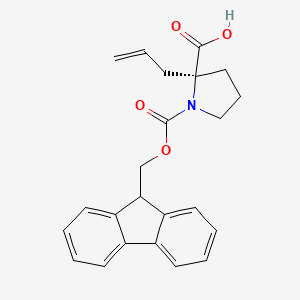

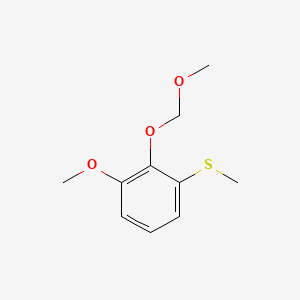
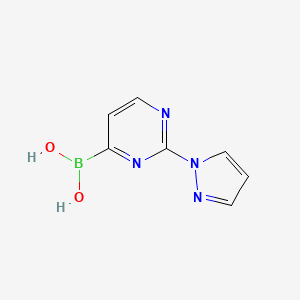
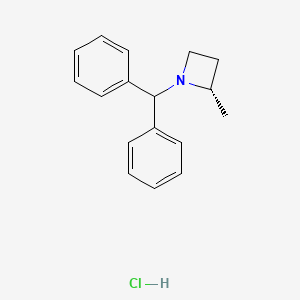
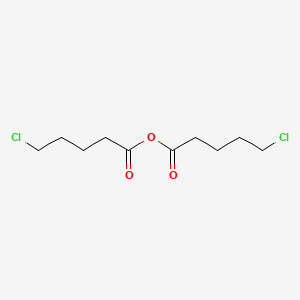
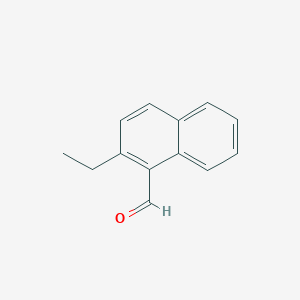
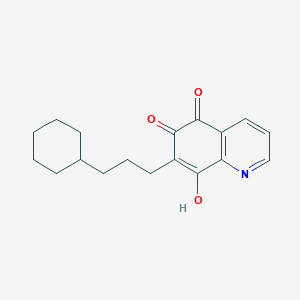
![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
